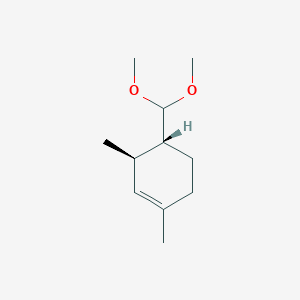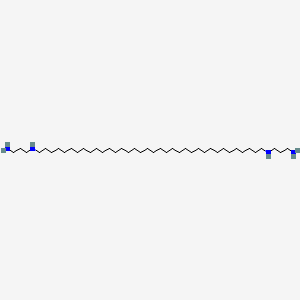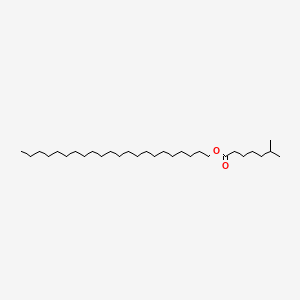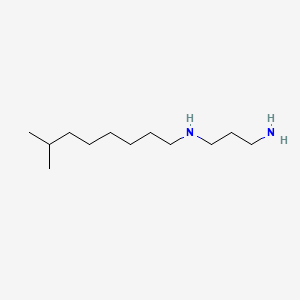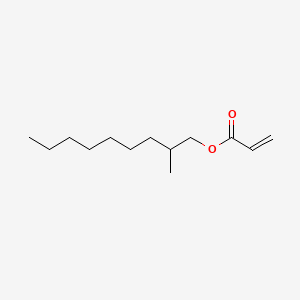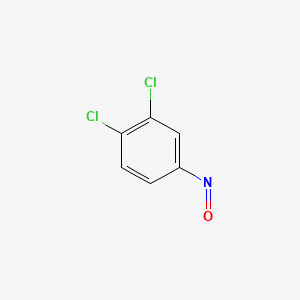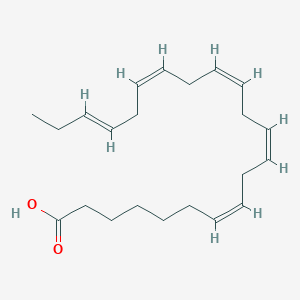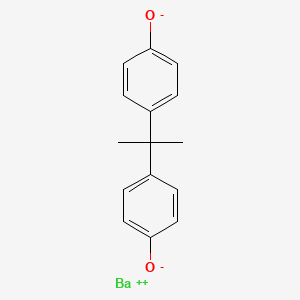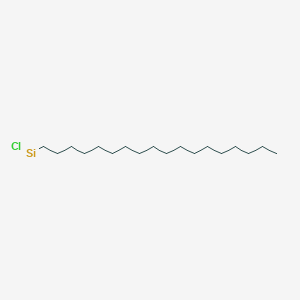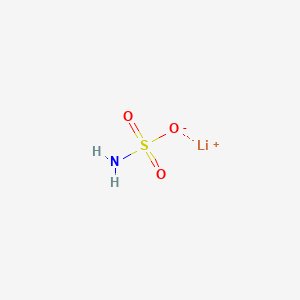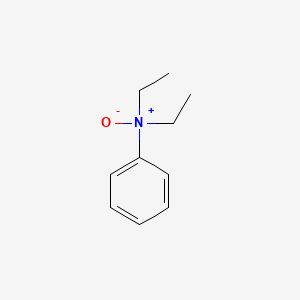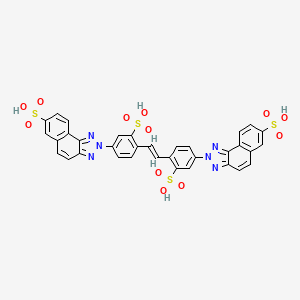
Ubistatin B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ubistatin B is a small molecule inhibitor that targets the ubiquitin-proteasome system, which is a critical pathway for protein degradation in eukaryotic cells. This compound has garnered significant attention due to its ability to inhibit ubiquitination and protect ubiquitin conjugates from disassembly by various deubiquitinases and the 26S proteasome . This compound has shown potential in altering the cellular ubiquitin landscape, particularly in cancer cells .
Preparation Methods
The synthesis of Ubistatin B involves several steps, including the preparation of intermediate compounds and the final coupling reactions. The synthetic routes typically involve the use of hydrophobic and charge/polar interactions to facilitate the binding of this compound to ubiquitin .
Chemical Reactions Analysis
Ubistatin B undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different biological activities.
Substitution: Substitution reactions involving this compound can lead to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Ubistatin B has a wide range of scientific research applications, including:
Chemistry: this compound is used as a tool compound to study the ubiquitin-proteasome system and its role in protein degradation.
Biology: In biological research, this compound is used to investigate the effects of ubiquitination inhibition on cellular processes and protein stability.
Mechanism of Action
Ubistatin B exerts its effects by binding selectively to ubiquitin and preferring K48-linked ubiquitin chains over K11 or K63 linkages . The binding involves hydrophobic and charge/polar interactions, which are critical for the inhibition of ubiquitination and the protection of ubiquitin conjugates from disassembly . This mechanism alters the cellular ubiquitin landscape and affects various cellular processes, particularly in cancer cells .
Comparison with Similar Compounds
Ubistatin B is unique in its ability to selectively inhibit ubiquitination and protect ubiquitin conjugates. Similar compounds include:
Ubistatin A: Another ubistatin derivative with similar inhibitory effects on the ubiquitin-proteasome system.
Hemi-Ubistatin: A derivative that also binds to ubiquitin but with different binding affinities and specificities.
This compound stands out due to its higher selectivity for K48-linked ubiquitin chains and its ability to penetrate cancer cells effectively .
Properties
CAS No. |
799764-66-2 |
|---|---|
Molecular Formula |
C34H22N6O12S4 |
Molecular Weight |
834.8 g/mol |
IUPAC Name |
2-[3-sulfo-4-[(E)-2-[2-sulfo-4-(7-sulfobenzo[e]benzotriazol-2-yl)phenyl]ethenyl]phenyl]benzo[e]benzotriazole-7-sulfonic acid |
InChI |
InChI=1S/C34H22N6O12S4/c41-53(42,43)25-9-11-27-21(15-25)5-13-29-33(27)37-39(35-29)23-7-3-19(31(17-23)55(47,48)49)1-2-20-4-8-24(18-32(20)56(50,51)52)40-36-30-14-6-22-16-26(54(44,45)46)10-12-28(22)34(30)38-40/h1-18H,(H,41,42,43)(H,44,45,46)(H,47,48,49)(H,50,51,52)/b2-1+ |
InChI Key |
UTWNYBLAPKDLAJ-OWOJBTEDSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1N2N=C3C=CC4=C(C3=N2)C=CC(=C4)S(=O)(=O)O)S(=O)(=O)O)/C=C/C5=C(C=C(C=C5)N6N=C7C=CC8=C(C7=N6)C=CC(=C8)S(=O)(=O)O)S(=O)(=O)O |
Canonical SMILES |
C1=CC(=C(C=C1N2N=C3C=CC4=C(C3=N2)C=CC(=C4)S(=O)(=O)O)S(=O)(=O)O)C=CC5=C(C=C(C=C5)N6N=C7C=CC8=C(C7=N6)C=CC(=C8)S(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


